2-[2-(2-naphthylsulfonyl)ethyl]-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-naphthylsulfonyl)ethyl]-1,3-benzoxazole, also known as NBQX, is a potent competitive antagonist of the ionotropic glutamate receptor. This compound has been extensively studied due to its potential as a therapeutic agent for neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Wirkmechanismus
2-[2-(2-naphthylsulfonyl)ethyl]-1,3-benzoxazole acts as a competitive antagonist of the ionotropic glutamate receptor. Glutamate is the primary excitatory neurotransmitter in the brain, and overactivation of glutamate receptors can lead to neuronal damage and death. By blocking the glutamate receptor, 2-[2-(2-naphthylsulfonyl)ethyl]-1,3-benzoxazole can reduce the excitotoxicity that is associated with neurological disorders.
Biochemical and Physiological Effects
2-[2-(2-naphthylsulfonyl)ethyl]-1,3-benzoxazole has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce glutamate-induced excitotoxicity, decrease neuronal damage, and improve neuronal survival. Additionally, 2-[2-(2-naphthylsulfonyl)ethyl]-1,3-benzoxazole has been shown to reduce inflammation and oxidative stress, which are both associated with neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[2-(2-naphthylsulfonyl)ethyl]-1,3-benzoxazole in lab experiments is its high potency and specificity for the glutamate receptor. This allows for precise control of glutamate signaling in the brain. However, one limitation of using 2-[2-(2-naphthylsulfonyl)ethyl]-1,3-benzoxazole is its potential toxicity, which can vary depending on the dose and duration of treatment.
Zukünftige Richtungen
There are several future directions for the study of 2-[2-(2-naphthylsulfonyl)ethyl]-1,3-benzoxazole. One potential area of research is the development of more potent and selective glutamate receptor antagonists. Additionally, the potential therapeutic effects of 2-[2-(2-naphthylsulfonyl)ethyl]-1,3-benzoxazole in neurodegenerative diseases such as Alzheimer's and Parkinson's should be further explored. Finally, the use of 2-[2-(2-naphthylsulfonyl)ethyl]-1,3-benzoxazole in combination with other therapeutic agents should be investigated to determine if it can enhance their efficacy.
Synthesemethoden
2-[2-(2-naphthylsulfonyl)ethyl]-1,3-benzoxazole can be synthesized through a multi-step process starting with the reaction of 2-amino-5-nitrobenzophenone with 2-naphtholsulfonyl chloride to form the intermediate compound 2-(2-naphthylsulfonyl)-5-nitrobenzophenone. This intermediate is then reacted with ethylene glycol to form the final product 2-[2-(2-naphthylsulfonyl)ethyl]-1,3-benzoxazole.
Wissenschaftliche Forschungsanwendungen
2-[2-(2-naphthylsulfonyl)ethyl]-1,3-benzoxazole has been extensively studied for its potential therapeutic effects in neurological disorders. It has been shown to be effective in reducing seizures in animal models of epilepsy and has also been studied as a potential treatment for stroke. Additionally, 2-[2-(2-naphthylsulfonyl)ethyl]-1,3-benzoxazole has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-(2-naphthalen-2-ylsulfonylethyl)-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3S/c21-24(22,16-10-9-14-5-1-2-6-15(14)13-16)12-11-19-20-17-7-3-4-8-18(17)23-19/h1-10,13H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBREHKTEXSSAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CCC3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354434 |
Source
|
Record name | 2-[2-(Naphthalene-2-sulfonyl)-ethyl]-benzooxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6036-92-6 |
Source
|
Record name | 2-[2-(Naphthalene-2-sulfonyl)-ethyl]-benzooxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.